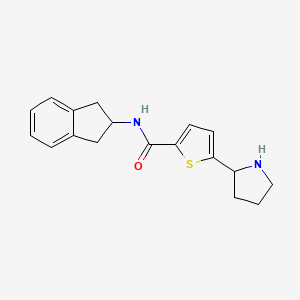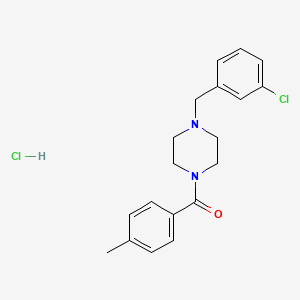
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as CSPG, is a chemical compound that has gained significant attention in the field of scientific research. CSPG is a novel and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a promising target for the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The mGluR5 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including anxiety, depression, schizophrenia, and addiction. This compound has been shown to be effective in preclinical models of these disorders.
Mécanisme D'action
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide acts as a selective antagonist of the mGluR5 receptor. The mGluR5 receptor is a G-protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in regulating synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. By blocking the mGluR5 receptor, this compound reduces the excitability of neurons and modulates the release of neurotransmitters, such as glutamate and dopamine.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior in rodents, improve cognitive function in animal models of schizophrenia, and reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in laboratory experiments has several advantages. It is a highly selective and potent antagonist of the mGluR5 receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. This compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is its cost, which may limit its use in large-scale studies. This compound also has limited solubility in aqueous solutions, which may require the use of organic solvents in some experiments.
Orientations Futures
There are several future directions for research on N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in human diseases. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Finally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential and reduce the risk of side effects.
Conclusion
In conclusion, this compound, or this compound, is a potent and selective antagonist of the mGluR5 receptor. It has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. This compound has significant biochemical and physiological effects and has several advantages and limitations for laboratory experiments. Future research on this compound may lead to the development of novel therapies for human diseases.
Méthodes De Synthèse
The synthesis of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves a series of chemical reactions, starting from commercially available starting materials. The synthesis is a multi-step process that involves the use of various reagents and solvents. The detailed synthesis method of this compound is beyond the scope of this paper. However, it is worth mentioning that the synthesis of this compound has been optimized to provide high yields and purity.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-25(22,23)20(13-18(21)19-14-7-8-14)15-9-11-17(12-10-15)24-16-5-3-2-4-6-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQNHEOOUJXNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-2-[4-(4-morpholinylmethyl)phenyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6015551.png)
![3,11-di-2-furyl-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6015556.png)
![2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6015557.png)
![methyl 2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6015561.png)
![N-(3-ethoxy-2-hydroxypropyl)-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6015581.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6015594.png)

![7-(3-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6015601.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6015607.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-thienylmethyl)amine](/img/structure/B6015622.png)
![ethyl 1-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B6015628.png)
